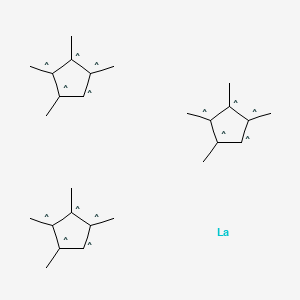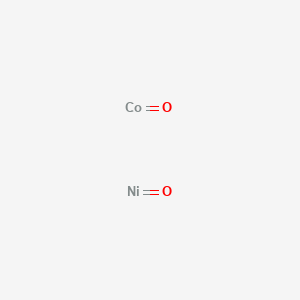
Nickel cobalt oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nickel cobalt oxide is a binary metal oxide compound composed of nickel and cobalt. It is known for its unique properties, such as high electrical conductivity, thermal stability, and catalytic activity. This compound is widely used in various applications, including energy storage devices, catalysis, and electronic materials.
Méthodes De Préparation
Nickel cobalt oxide can be synthesized using several methods, including:
Self-combustion Method: This involves the combustion of a mixture of nickel and cobalt nitrates, followed by sintering at different temperatures (400°C, 500°C, 600°C) for varying durations (60, 120, 180 minutes).
Co-precipitation Method: This method involves the precipitation of nickel and cobalt hydroxides from their respective nitrate solutions, followed by thermal dehydration to form the oxide.
Sol-gel Method: This involves the hydrolysis and polycondensation of metal alkoxides, followed by drying and calcination to form the oxide.
Analyse Des Réactions Chimiques
Nickel cobalt oxide undergoes various chemical reactions, including:
Reduction: It can be reduced to its metallic form under certain conditions, such as in the presence of hydrogen gas.
Substitution: This compound can undergo substitution reactions where one metal ion is replaced by another, altering its properties.
Common reagents used in these reactions include hydrogen gas, ethanol, and various metal nitrates. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Nickel cobalt oxide has a wide range of scientific research applications, including:
Energy Storage: It is used in supercapacitors and lithium-ion batteries due to its high electrical conductivity and stability.
Electronic Materials: It is used in the fabrication of electronic devices due to its unique electrical properties.
Biomedical Applications: This compound nanoparticles have shown potential in biomedical applications, such as drug delivery and imaging.
Mécanisme D'action
The mechanism by which nickel cobalt oxide exerts its effects involves several molecular targets and pathways. For example, in catalysis, the compound facilitates the transfer of electrons between reactants, promoting the desired chemical reactions. In energy storage devices, it enhances the charge transfer and storage capacity due to its high electrical conductivity and surface area .
Comparaison Avec Des Composés Similaires
Nickel cobalt oxide can be compared with other similar compounds, such as:
Lithium nickel manganese cobalt oxide: This compound is used in lithium-ion batteries and has a similar layered structure, but with the addition of manganese for improved stability.
Nickel cobalt sulfide: This compound has similar catalytic properties but differs in its chemical composition and specific applications.
This compound stands out due to its unique combination of properties, making it highly versatile and valuable in various scientific and industrial applications.
Propriétés
Formule moléculaire |
CoNiO2 |
|---|---|
Poids moléculaire |
149.625 g/mol |
Nom IUPAC |
oxocobalt;oxonickel |
InChI |
InChI=1S/Co.Ni.2O |
Clé InChI |
YTBWYQYUOZHUKJ-UHFFFAOYSA-N |
SMILES canonique |
O=[Co].O=[Ni] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


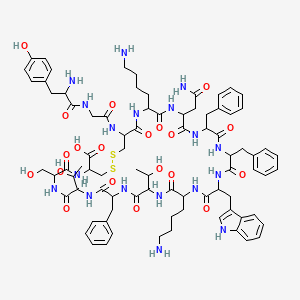

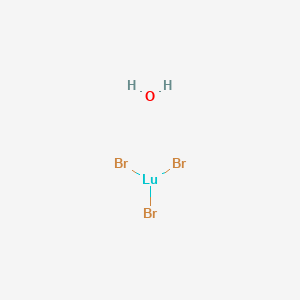


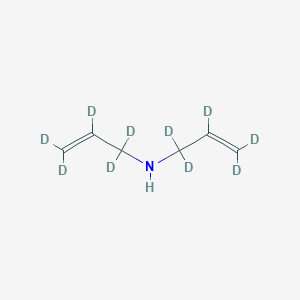




![N,N'-(1S,2S)-(+)-1,2-cyclohexanediylbis[2-hydroxy-7,7-dimethyl-bicyclo[2.2.1]heptane-1-methanesulfonamide]](/img/structure/B12059076.png)


